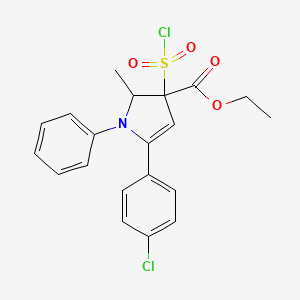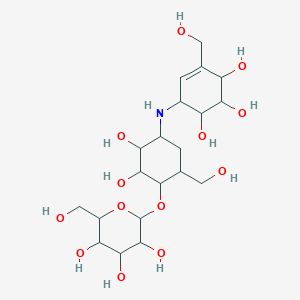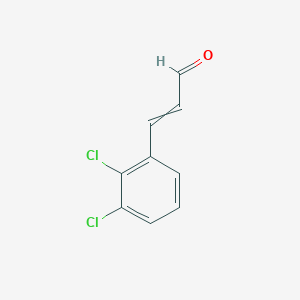![molecular formula C28H31BrN2O2 B13387867 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide](/img/structure/B13387867.png)
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide involves several steps. The key intermediate, 2,3-dihydro-1-benzofuran, is synthesized through a series of reactions starting from benzofuran . The pyrrolidine ring is introduced via a reaction with an appropriate pyrrolidine derivative . The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzofuran ring, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the pyrrolidine ring, affecting the compound’s overall structure and activity.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, can occur on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione .
Applications De Recherche Scientifique
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide has several scientific research applications:
Mécanisme D'action
The compound exerts its effects by competitively inhibiting the muscarinic M3 receptors . These receptors are involved in the contraction of bladder smooth muscle. By blocking these receptors, the compound reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder . The molecular targets include the M3 receptors located in the bladder, gastrointestinal tract, and other smooth muscles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for treating overactive bladder.
Oxybutynin: A non-selective muscarinic antagonist with similar therapeutic applications.
Solifenacin: A selective M3 receptor antagonist with a similar mechanism of action.
Uniqueness
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide is unique due to its high selectivity for the M3 receptor, which reduces the likelihood of side effects associated with non-selective muscarinic antagonists . This selectivity makes it a preferred choice for treating overactive bladder with fewer adverse effects .
Propriétés
Formule moléculaire |
C28H31BrN2O2 |
|---|---|
Poids moléculaire |
507.5 g/mol |
Nom IUPAC |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide |
InChI |
InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-22-15-18-32-26(22)19-21;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1 |
Clé InChI |
MVXZPKWBFXDOLG-VQIWEWKSSA-N |
SMILES isomérique |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(CCO5)C=C4.Br |
SMILES canonique |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(CCO5)C=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



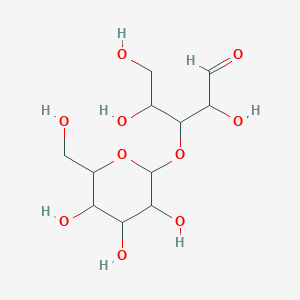
![[14C]Warfarin](/img/structure/B13387797.png)
![[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride](/img/structure/B13387813.png)
![3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B13387824.png)

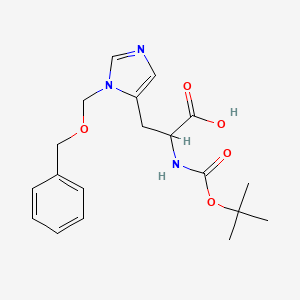
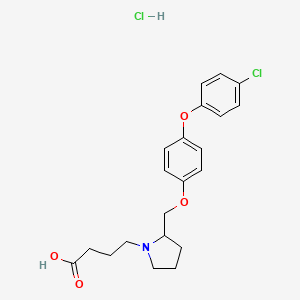
![[[5-(6-Aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387848.png)
![2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13387852.png)
